molecular formula C8H10ClN B084367 2-(Chloromethyl)-5-ethylpyridine CAS No. 10447-76-4

2-(Chloromethyl)-5-ethylpyridine

Cat. No. B084367
CAS RN: 10447-76-4
M. Wt: 155.62 g/mol
InChI Key: RFQANNQGIYHMHO-UHFFFAOYSA-N
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Description

Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used in organic synthesis .


Synthesis Analysis

A synthetic method of a similar compound, 2-chloro-5-chloromethyl pyridine, involves a liquid phase chlorination method where raw materials are subjected to a reaction in liquid .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various experimental and theoretical methodologies, such as X-ray diffraction and DFT method .


Chemical Reactions Analysis

Chloromethyl compounds can undergo various chemical reactions. For example, chloromethyl methyl ether can be produced by the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . Thermal analysis like Thermogravimetric analysis (TGA) and the associated differential thermal analysis (DTA) are widely used for the characterization of materials .

Scientific Research Applications

  • Synthesis of Complex Ligands and Coordination Compounds : 2-(Chloromethyl)-5-ethylpyridine has been used in the synthesis of complex ligands and coordination compounds. For instance, a study demonstrated the creation of an asymmetric diorganotelluride containing substituted pyridyl groups, which further formed complexes with palladium(II) and platinum(II) (Khalid & Singh, 1997).

  • Antimicrobial Applications : This compound has applications in the synthesis of novel antimicrobial agents. A series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, which exhibited potent to moderate antimicrobial activity, were synthesized (Gaonkar, Rai, & Prabhuswamy, 2006).

  • Kinetics and Stereochemistry in Chemical Reactions : The kinetics and stereochemistry of thermal reactions involving chloromethylated pyridines have been studied, providing insights into reaction mechanisms and stereochemical courses (Hammer & Weber, 1981).

  • Synthesis of Medical and Pesticide Intermediates : The compound has been utilized in the synthesis of intermediates for medicines and pesticides, as demonstrated in a study on the separation and purification of 2-Chloro-5-trichloromethylpyridine (Li, 2005).

  • Development of Antitumor Agents : Research has been conducted on derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which have shown in vivo antitumor activity, highlighting potential cancer treatment applications (Denny, Atwell, Rewcastle, & Baguley, 1987).

  • Catalysis in Organic and Macromolecular Chemistry : The compound is also relevant in the field of catalysis. Terpyridines and their transition metal complexes, which could be synthesized using chloromethylated pyridines, have broad applications in catalysis, spanning from artificial photosynthesis to polymerization reactions (Winter, Newkome, & Schubert, 2011).

  • Biomass-derived Platform Molecule Derivative Synthesis : The compound is involved in the synthesis of derivatives from biomass-derived molecules, as shown in a study on the electrochemical reduction of 5-(chloromethyl)furfural (CMF) (Ling, Miao, Cao, & Mascal, 2022).

Safety And Hazards

Chloromethyl compounds can be hazardous. For example, Chloromethane is classified as a flammable gas, and it’s harmful if swallowed, fatal if inhaled, and may cause damage to organs through prolonged or repeated exposure if inhaled .

Future Directions

The future directions in the research of chloromethyl compounds could involve the development of new methods for the preparation of such compounds and the improvement of existing synthetic methods . The development of new antibiotics to treat resistant bacteria strains is also a potential future direction .

properties

IUPAC Name

2-(chloromethyl)-5-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQANNQGIYHMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577307
Record name 2-(Chloromethyl)-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-ethylpyridine

CAS RN

10447-76-4
Record name 2-(Chloromethyl)-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-ethyl-2-methyl-pyridine-1-oxide (427 mg, 3.11 mmol, example 45c) in CH2Cl2 (2 mL) is added a solution (0.2 mL) of phosphorous (v) trichloride oxide (327 μL) in CH2Cl2 (2 mL). Added simultaneously the remaining phosphorous (v) trichloride oxide solution and a solution of triethylamine (488 μL) in CH2Cl2 (2 mL) at such a rate as to maintain a reflux. After the addition is complete, let reaction mixture cool to 20° C. and diluted with EtOAc. The organic layer is washed with sat. NaHCO3 soln., brine, dried over MgSO4 and concentrated. The residue is purified by flash chromatography (silica, 10% ethyl acetate in dichloromethane) to provide the title compound. MS (ESI) 156 (M+H)+.
Quantity
427 mg
Type
reactant
Reaction Step One
[Compound]
Name
phosphorous (v) trichloride oxide
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphorous (v) trichloride oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
488 μL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KA Wilson - 1991 - rke.abertay.ac.uk
The synthesis of or/Tio-halogenated pyridine derivatives (AD; R= CN, C02Et; Ri= CN, C02Me, C02Et) containing methylene groups activated by the nitrile or ester functionality is …
Number of citations: 4 rke.abertay.ac.uk
Y Momose, K Meguro, H Ikeda, C Hatanaka… - Chemical and …, 1991 - jstage.jst.go.jp
Various analogues of a new antidiabetic agent, pioglitazone (AD-4833, U-72107), were synthesized in order to study in more detail the structure-activity relationships of this class of drug…
Number of citations: 368 www.jstage.jst.go.jp

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